Zinc iron oxide

Content Navigation

CAS Number

Product Name

IUPAC Name

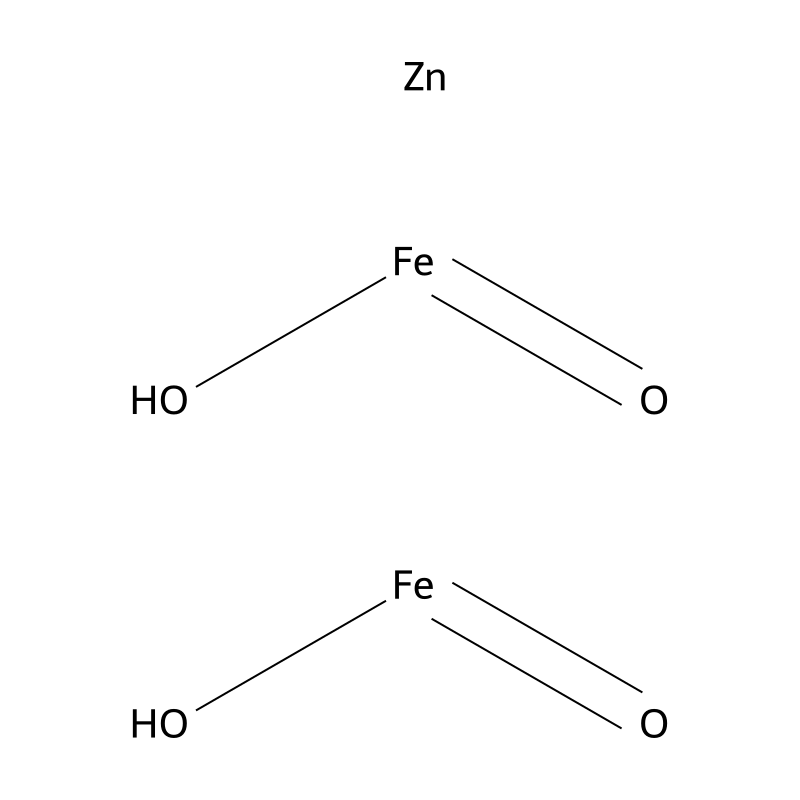

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Catalysis:

Zinc iron oxide demonstrates catalytic activity in various chemical reactions. Researchers are exploring its potential for applications like:

- Degradation of pollutants: Studies have shown that zinc iron oxide can effectively degrade organic pollutants in water and air. For example, a study published in the Journal of Hazardous Materials found that zinc iron oxide nanoparticles were efficient in degrading a common organic pollutant, methylene blue.

- Production of hydrogen: Zinc iron oxide is being investigated as a catalyst for water splitting, a process that generates hydrogen fuel from water. Research published in the International Journal of Hydrogen Energy demonstrated the potential of zinc iron oxide-based catalysts for hydrogen production.

Magnetic Materials:

Zinc iron oxide exhibits magnetic properties that make it suitable for various research applications, such as:

- Magnetic resonance imaging (MRI) contrast agents: Researchers are exploring the use of zinc iron oxide nanoparticles as contrast agents to enhance the visibility of specific tissues in MRI scans [].

- Spintronics: The spintronic properties of zinc iron oxide are being investigated for potential applications in spintronics devices, which utilize the spin of electrons for information processing and storage [].

Antimicrobial Properties:

Studies suggest that zinc iron oxide nanoparticles possess antimicrobial properties, making them potentially useful in various applications:

- Antibacterial agents: Research published in Materials Science and Engineering: C investigated the antibacterial activity of zinc iron oxide nanoparticles against various bacterial strains.

- Antiviral agents: Studies are ongoing to explore the potential antiviral properties of zinc iron oxide nanoparticles.

Other Areas of Research:

Zinc iron oxide is being explored for various other scientific research applications, including:

- Gas sensors: Due to its sensitivity to specific gases, zinc iron oxide is being investigated for use in gas sensing applications.

- Solar cell materials: Research is ongoing to explore the potential of zinc iron oxide for use in solar cell materials due to its semiconducting properties.

Zinc iron oxide, also known as zinc ferrite, is a mixed metal oxide with the chemical formula . This compound exhibits unique properties due to the combination of zinc and iron, such as superparamagnetism and chemical stability. Zinc iron oxide nanoparticles are particularly notable for their small size and high surface area, which enhance their reactivity and potential applications in various fields, including catalysis, sensors, and biomedical applications .

These methods allow for control over particle size, morphology, and composition, which are crucial for optimizing the properties of the resulting nanoparticles .

Zinc iron oxide nanoparticles have been studied for their biocompatibility and potential use in biomedical applications. Research indicates that these nanoparticles can induce hyperthermia in cancer cells when exposed to an alternating magnetic field, making them useful for targeted cancer therapies. The incorporation of zinc ions has been shown to enhance the magnetic properties and decrease the bandgap of the material, increasing its efficiency as a photothermal agent . Furthermore, zinc is an essential trace element in human nutrition, contributing to numerous enzymatic processes and cellular functions .

Studies on the interactions of zinc iron oxide nanoparticles with biological systems have demonstrated their potential biocompatibility. For instance, metabolic activity assays indicate that these nanoparticles do not adversely affect cell viability. Additionally, their ability to induce hyperthermia selectively in tumor cells suggests a promising avenue for targeted therapies without harming surrounding healthy tissues .

Zinc iron oxide shares similarities with several other compounds, particularly those that involve combinations of metal oxides. Here are some comparable compounds:

| Compound | Formula | Unique Features |

|---|---|---|

| Iron Oxide | Commonly known as rust; less stable than zinc iron oxide. | |

| Zinc Oxide | Exhibits amphoteric behavior; used widely as a semiconductor. | |

| Cobalt Ferrite | Higher magnetic saturation than zinc iron oxide but more expensive. | |

| Nickel Ferrite | Known for good electromagnetic properties; used in microwave applications. | |

| Manganese Ferrite | Offers unique magnetic properties; used in various electronic devices. |

Zinc iron oxide stands out due to its favorable combination of biocompatibility, magnetic properties, and stability compared to these similar compounds. Its unique synthesis methods also allow for tailored properties suitable for specific applications .

Zinc ferrite was first identified in 1915 as a naturally occurring mineral (franklinite) and later synthesized for industrial applications. Pioneering work by Kato and Takei in the 1930s established its synthetic routes and magnetic properties, leading to the first commercial ferrite cores produced by TDK Corporation in 1937. Early studies focused on its phase formation kinetics, with Guillissen and Van Rysselberghe demonstrating that ZnFe₂O₄ obeys Tamman’s logarithmic law for solid-state reactions between ZnO and Fe₂O₃ at 580–660°C. By the 1950s, advancements in X-ray diffraction (XRD) and Mössbauer spectroscopy enabled precise cation distribution analysis, confirming its normal spinel structure.

Crystallographic Structure and Spinel Formation

ZnFe₂O₄ crystallizes in the cubic Fd-3m space group, where Zn²⁺ occupies tetrahedral (A) sites and Fe³⁺ resides in octahedral (B) sites. This normal spinel configuration contrasts with inverse spinels like magnetite (Fe₃O₄), where Fe²⁺ and Fe³⁺ share both sites. Key structural parameters include:

| Parameter | Value | Method | Reference |

|---|---|---|---|

| Lattice constant (a) | 8.442 Å | XRD (900°C) | |

| Cation distribution | Zn[Fe₂]O₄ | Neutron diffraction | |

| Crystallite size | 14.3–63 nm | Scherrer equation |

Surface enrichment of Zn²⁺ occurs in doped nanoparticles due to differential decomposition kinetics of Zn/Fe precursors. High-temperature oxidation (e.g., 200°C for 2 h) converts wüstite (FeO) impurities into spinel phases.

Electronic Configuration and Magnetic Ordering Principles

ZnFe₂O₄ exhibits antiferromagnetic ordering below 10 K, with Fe³⁺ ions (d⁵, high-spin) on B sites coupled via superexchange interactions. Key magnetic properties include:

- Néel temperature (Tₙ): 9.5 K

- Saturation magnetization (Mₛ): 4.2 μB/Fe³⁺ at 4.2 K

- Hyperfine field: 49.5 T (Mössbauer spectroscopy)

Nanocrystalline ZnFe₂O₄ displays anomalous ferrimagnetism due to surface spin canting and cation redistribution. Doping with Gd³⁺ or embedding in polymers (e.g., polyvinylpyrrolidone) enhances stability and MRI contrast capabilities.

Theoretical Models for Zinc Ferrite Behavior

- Néel’s Ferrimagnetism Theory: Predicts antiparallel alignment of A and B site moments, but ZnFe₂O₄’s normal spinel structure results in weak B-B coupling.

- Verwey Electron Hopping: Explains conductivity in inverse spinels but is negligible in ZnFe₂O₄ due to Fe³⁺ exclusivity on B sites.

- Jander’s Diffusion Model: Governs solid-state synthesis kinetics below 1000°C, where ZnO vapor coats Fe₂O₃ particles, followed by Zn²⁺ diffusion. Activation energy: 72 ± 10 kcal/mol.

X-Ray Diffraction Analysis

X-ray diffraction analysis serves as the primary technique for determining the crystal structure of zinc iron oxide compounds. The fundamental principle involves the interaction of X-rays with the crystalline lattice, producing diffraction patterns that provide detailed information about the atomic arrangement and phase composition [2] [3].

Spinel Structure Identification

Zinc iron oxide, commonly known as zinc ferrite (ZnFe₂O₄), exhibits a cubic spinel crystal structure with the space group Fd3m. The X-ray diffraction patterns consistently show characteristic peaks at 2θ values of 30.0°, 35.0°, 37.0°, 43.0°, 53.0°, 57.0°, and 62.0°, corresponding to the (220), (311), (222), (400), (422), (511), and (440) crystal planes, respectively [4] [5] [6]. The most prominent peak occurs at 35.0°, representing the (311) reflection, which serves as an indicator of crystallinity quality.

Lattice Parameter Determination

The lattice parameter of zinc iron oxide varies depending on the synthesis method and conditions. Measurements typically range from 8.401 to 8.463 Å, with most studies reporting values around 8.411 to 8.443 Å [4] [5] [6]. The variation in lattice parameters reflects the degree of cation distribution and the extent of zinc incorporation into the ferrite structure. The relationship between lattice parameter and zinc content follows a linear correlation, with increased zinc content leading to expanded unit cell dimensions due to the larger ionic radius of Zn²⁺ (0.074 nm) compared to Fe³⁺ (0.064 nm) [5].

Crystallite Size Analysis

The Debye-Scherrer equation provides quantitative analysis of crystallite size from peak broadening measurements. The formula D = 0.9λ/(β cos θ), where D represents crystallite size, λ is the X-ray wavelength, β is the full width at half maximum, and θ is the Bragg angle, yields crystallite sizes ranging from 3 to 58 nm depending on synthesis conditions [7] [4] [5] [6]. Smaller crystallite sizes typically correlate with enhanced surface area and improved functional properties.

Phase Purity Assessment

X-ray diffraction analysis enables the identification of impurity phases and secondary compounds. Pure zinc ferrite exhibits single-phase cubic spinel structure, while composite materials may show additional peaks corresponding to zinc oxide (hexagonal wurtzite) or iron oxide phases [8] [9]. The presence of secondary phases can be quantified through Rietveld refinement analysis, providing detailed information about phase composition and structural parameters.

Neutron Scattering Studies

Neutron scattering techniques provide complementary information to X-ray diffraction, offering unique insights into the structural properties of zinc iron oxide materials through interactions with atomic nuclei rather than electron clouds [10] [11] [12].

Inelastic Neutron Scattering

Inelastic neutron scattering investigations reveal the phonon dispersion relations and lattice dynamics of zinc iron oxide systems. Studies conducted at low temperatures (10 K) demonstrate the vibrational properties and energy transfer mechanisms within the crystal lattice [10]. The technique provides information about acoustic and optical phonon modes, contributing to understanding of thermal transport properties and structural stability.

Neutron Diffraction Analysis

Neutron diffraction measurements of zinc-containing compounds reveal structural details that complement X-ray diffraction results. The nuclear scattering amplitude for zinc has been refined to b_Zn = 0.569(2) × 10⁻¹² cm, providing accurate structural parameters for zinc iron oxide systems [12]. Neutron diffraction studies demonstrate the tetrahedral coordination environment of zinc ions and the anharmonic thermal vibrations present in the crystal structure.

Cation Distribution Analysis

Neutron scattering techniques enable the determination of cation distribution between tetrahedral and octahedral sites in the spinel structure. The distribution of zinc and iron cations affects the magnetic and electronic properties of the material, with neutron scattering providing quantitative information about occupancy factors and site preferences [11] [12].

Temperature-Dependent Studies

Variable temperature neutron scattering experiments reveal structural changes and phase transitions in zinc iron oxide compounds. These studies provide insights into thermal expansion, structural stability, and temperature-induced cation redistribution effects [10] [12].

Microscopic Evaluation Methods

Transmission Electron Microscopy Investigations

Transmission electron microscopy provides direct visualization of zinc iron oxide nanoparticles at the atomic scale, enabling detailed morphological and structural characterization [4] [5] [6] [13].

Particle Size and Distribution Analysis

TEM investigations reveal that zinc iron oxide nanoparticles typically exhibit spherical to spheroidal morphologies with sizes ranging from 6 to 80 nm, depending on synthesis conditions and material composition [4] [5] [6]. The particle size distribution varies with synthesis parameters, with co-precipitation methods generally producing smaller particles (6-15 nm) compared to thermal decomposition techniques (30-80 nm) [4] [5]. Statistical analysis of particle size distributions indicates standard deviations of approximately 30% for most synthesis methods.

Morphological Characteristics

The morphology of zinc iron oxide nanoparticles shows strong dependence on synthesis conditions and material composition. Pure zinc ferrite nanoparticles typically display spherical shapes with smooth surfaces, while composite materials may exhibit more complex morphologies including rod-like, octahedral, or irregular shapes [4] [5] [13] [14]. The presence of secondary phases or dopants can significantly influence particle morphology and size distribution.

Crystalline Structure Visualization

High-resolution TEM imaging reveals the crystalline nature of zinc iron oxide nanoparticles, with clear lattice fringes indicating single-crystal or polycrystalline structures [4] [5] [6]. The d-spacing measurements from lattice fringes correspond to the major crystallographic planes of the cubic spinel structure, typically showing values of 0.25-0.30 nm for the (311) plane and 0.436 nm for the (111) plane [14].

Agglomeration and Clustering Behavior

TEM observations frequently show agglomeration of primary nanoparticles into larger secondary structures. This clustering behavior results from magnetic interactions between particles and surface energy minimization effects [4] [5]. The degree of agglomeration depends on synthesis conditions, particle size, and surface modification treatments.

High-Resolution TEM Analysis of Crystal Facets

High-resolution transmission electron microscopy enables detailed analysis of crystal facets and surface structure of zinc iron oxide nanoparticles [14] [15].

Crystal Facet Identification

HRTEM analysis reveals that zinc iron oxide nanoparticles predominantly expose specific crystal facets, with the (001) facet being commonly observed in hydrothermally synthesized materials [15]. The facet distribution affects the surface reactivity and functional properties of the nanoparticles. Selected area electron diffraction patterns confirm the crystallographic orientation and provide information about preferred growth directions.

Interface Structure Analysis

In composite materials containing zinc iron oxide and secondary phases, HRTEM reveals the interface structure between different components. The interface characteristics influence charge transfer, mechanical properties, and overall material performance [14]. Epitaxial relationships between phases can be identified through careful analysis of lattice matching and crystal orientation relationships.

Lattice Strain and Defect Analysis

High-resolution imaging enables identification of lattice strain, dislocations, and other structural defects within zinc iron oxide nanoparticles. These defects can significantly influence the electronic and magnetic properties of the material [15]. Fast Fourier transform analysis of HRTEM images provides quantitative information about lattice parameters and strain distributions.

Surface Structure Characterization

HRTEM analysis of surface terminations and reconstructions provides insights into surface reactivity and catalytic behavior. The surface atomic arrangement affects adsorption properties and chemical stability of zinc iron oxide nanoparticles [15].

Field Emission Scanning Electron Microscopy Studies

Field emission scanning electron microscopy provides high-resolution imaging of zinc iron oxide materials with excellent depth of field and surface detail [4] [5] [16] [17].

Morphological Analysis

FESEM investigations reveal detailed surface morphology of zinc iron oxide nanoparticles and composite materials. The technique enables visualization of particle clustering, surface texture, and overall structural organization [4] [5] [17]. Secondary electron imaging provides information about surface topography, while backscattered electron imaging reveals compositional contrast between different phases.

Size Distribution Measurements

Statistical analysis of FESEM images provides quantitative information about particle size distributions and morphological parameters. Measurements typically show particle sizes ranging from 6 to 83 nm, with synthesis conditions significantly affecting the size distribution [5] [17]. The aspect ratio analysis reveals information about particle shape and anisotropy.

Surface Features and Texture

FESEM imaging reveals surface features including porosity, roughness, and crystalline faceting. The surface texture affects the specific surface area and influences functional properties such as catalytic activity and sensor response [4] [5] [17]. High-resolution imaging enables identification of surface defects and irregularities.

Compositional Mapping

Energy-dispersive X-ray spectroscopy coupled with FESEM provides elemental mapping and compositional analysis of zinc iron oxide materials. The technique enables identification of elemental distribution, stoichiometry, and phase separation effects [4] [5] [17]. Quantitative analysis typically shows Fe/Zn ratios close to the theoretical 2:1 ratio for zinc ferrite.

Surface Area and Porosity Analysis

BET Surface Area Determination

The Brunauer-Emmett-Teller method provides quantitative measurement of specific surface area through nitrogen adsorption isotherms [18] [19] [20] [21].

Surface Area Measurements

BET surface area analysis of zinc iron oxide materials reveals significant variations depending on synthesis method and particle size. Nanoparticle zinc oxide exhibits surface areas ranging from 2.5 to 54 m²/g, with smaller particles showing higher surface areas [21]. Zinc ferrite nanoparticles typically display surface areas of 10-85 m²/g, with sol-gel synthesis methods producing materials with exceptionally high surface areas (72-85 m²/g) [20].

Synthesis Method Effects

The synthesis method significantly influences the BET surface area of zinc iron oxide materials. Co-precipitation methods typically yield surface areas of 10-50 m²/g, while sol-gel techniques can produce materials with surface areas exceeding 70 m²/g [4] [20]. High-temperature treatments generally reduce surface area due to particle sintering and pore collapse [22].

Particle Size Correlation

A strong inverse correlation exists between particle size and specific surface area. Smaller nanoparticles (less than 10 nm) exhibit surface areas of 50-85 m²/g, while larger particles (30-50 nm) show surface areas of 10-25 m²/g [4] [20] [21]. This relationship reflects the geometric relationship between particle size and surface-to-volume ratio.

Composite Material Effects

Composite materials containing zinc iron oxide and secondary phases show modified surface area characteristics. For example, zinc oxide/reduced graphene oxide composites exhibit surface areas of 26.6 m²/g, higher than pure zinc oxide due to the contribution of the graphene component [18].

Pore Size Distribution Analysis

Pore size distribution analysis provides detailed information about the porosity characteristics of zinc iron oxide materials [18] [19] [20] [21].

Pore Size Categories

Zinc iron oxide materials exhibit pore sizes spanning multiple categories according to IUPAC classification. Micropores (less than 2 nm) are present in some high-surface-area materials, while mesopores (2-50 nm) dominate most zinc iron oxide systems [18] [20]. Macropores (greater than 50 nm) are observed in sol-gel derived materials and porous composites [19] [20].

Pore Volume Analysis

The total pore volume of zinc iron oxide materials ranges from 0.02 to 0.4 cm³/g, depending on synthesis conditions and material composition [18] [19] [20]. Sol-gel synthesis methods typically produce materials with higher pore volumes (0.2-0.4 cm³/g) compared to co-precipitation methods (0.05-0.15 cm³/g) [4] [20].

Pore Size Distribution Characteristics

The pore size distribution of zinc iron oxide materials shows characteristic patterns depending on synthesis method. Sol-gel materials exhibit broad pore size distributions with average pore sizes of 550-1290 nm, while nanoparticle materials show narrower distributions with average pore sizes of 5-28 nm [18] [20] [21]. The pore size distribution affects mass transport properties and functional performance.

Porosity Percentage

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 31 of 35 companies. For more detailed information, please visit ECHA C&L website;

Of the 1 notification(s) provided by 4 of 35 companies with hazard statement code(s):;

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H370 (100%): Causes damage to organs [Danger Specific target organ toxicity, single exposure];

H372 (100%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];

H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant;Health Hazard;Environmental Hazard